molecular formula C16H25N3O2S B1245912 Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- CAS No. 827036-76-0

Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]-

Cat. No.: B1245912
CAS No.: 827036-76-0
M. Wt: 323.5 g/mol
InChI Key: SGOHSANPZHQNKM-UHFFFAOYSA-N
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Description

Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- is a compound known for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins, thereby influencing gene expression. This compound has shown potential in various therapeutic applications, particularly in the treatment of central nervous system (CNS) injuries and neuroinflammation .

Preparation Methods

Chemical Reactions Analysis

Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- involves the inhibition of histone deacetylases. By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to increased histone acetylation. This results in a more relaxed chromatin structure, allowing for increased gene transcription. The compound’s molecular targets include various HDAC enzymes, and its effects are mediated through pathways involved in gene expression regulation and inflammatory response modulation .

Comparison with Similar Compounds

Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- can be compared with other HDAC inhibitors such as:

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed examination of the biological activity of the compound Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- , focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- is represented by the following molecular formula:

  • Molecular Formula : C16_{16}H25_{25}N3_3O2_2S
  • CAS Number : 11267278
  • Molecular Weight : 325.46 g/mol

This compound features a benzamide core with a dimethylamino group and a mercaptoacetyl amino chain, which are crucial for its biological activity.

Benzamide derivatives often exhibit their biological effects through various mechanisms, including enzyme inhibition and receptor modulation. The specific mechanism for Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- has not been extensively characterized in literature; however, similar compounds have shown activity against various targets such as:

  • Enzymes : Inhibition of serine peptidases and other proteolytic enzymes.
  • Receptors : Modulation of neurotransmitter receptors, particularly in the central nervous system.

Pharmacological Effects

Research indicates that benzamide derivatives can display a range of pharmacological effects:

  • Antiviral Activity : Some benzamide derivatives have been shown to inhibit viral entry into host cells. For instance, related compounds have demonstrated efficacy against Ebola and Marburg viruses, suggesting potential antiviral applications for Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- .
  • Anticancer Properties : Certain benzamides have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of specific functional groups in the structure is believed to enhance this activity.
  • Neuroprotective Effects : Some studies suggest that benzamide derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatment .

In Vitro Studies

Recent studies have highlighted the biological activity of related benzamide compounds. For example:

  • A study on a related compound showed an IC50_{50} value of less than 10 µM against both Ebola and Marburg viruses, indicating strong antiviral potential .
  • Another investigation into the structure-activity relationship (SAR) of benzamide derivatives found that modifications to the amine group significantly influenced enzyme inhibition potency .

Comparative Table of Biological Activities

Activity TypeRelated CompoundIC50_{50} ValueReference
AntiviralBenzamide Derivative<10 µM
Enzyme InhibitionBenzamide DerivativeVaries
AnticancerVarious BenzamidesVaries
NeuroprotectiveSelected DerivativesVaries

Properties

IUPAC Name

4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-19(2)14-8-6-13(7-9-14)16(21)18-11-5-3-4-10-17-15(20)12-22/h6-9,22H,3-5,10-12H2,1-2H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOHSANPZHQNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460682
Record name 4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827036-76-0
Record name 4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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